Sodium 2-methyl-2-morpholin-4-ylpropanoate
Description
Properties
IUPAC Name |
sodium;2-methyl-2-morpholin-4-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.Na/c1-8(2,7(10)11)9-3-5-12-6-4-9;/h3-6H2,1-2H3,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBLEZNHSPTNND-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)[O-])N1CCOCC1.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Sodium 2-methyl-2-morpholin-4-ylpropanoate typically involves the reaction of 2-methyl-2-morpholin-4-ylpropanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Sodium 2-methyl-2-morpholin-4-ylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Medicinal Chemistry Applications
Sodium 2-methyl-2-morpholin-4-ylpropanoate has been investigated for its therapeutic properties. Its morpholine structure contributes to various biological activities, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that compounds with morpholine moieties exhibit antimicrobial properties. This compound could potentially inhibit the growth of bacteria and fungi, making it useful in developing new antimicrobial agents .
Anticancer Properties
Studies have shown that morpholine derivatives can demonstrate cytotoxic effects against cancer cell lines. The specific structural features of this compound may enhance its ability to target cancer cells, warranting further exploration in anticancer therapies .
Organic Synthesis
In organic chemistry, this compound serves as a reagent or catalyst in various synthetic pathways.
Catalytic Applications
The compound has been employed as a catalyst in reactions such as the synthesis of benzoxazole derivatives. Its catalytic efficiency is attributed to its ability to stabilize transition states during chemical reactions, leading to higher yields and selectivity .
Synthesis of Complex Molecules
This compound can facilitate the formation of complex organic molecules through various coupling reactions. Its unique structure allows it to participate in nucleophilic substitutions and other transformations essential for creating diverse chemical entities .
Materials Science
The compound's properties extend into materials science, where it may be used in developing novel materials with specific functionalities.
Polymer Chemistry
This compound can act as a monomer or additive in polymer synthesis, potentially improving the mechanical properties and thermal stability of polymers . Its incorporation into polymer matrices could lead to materials with enhanced performance characteristics.
Nanomaterials
Research is underway to explore the use of this compound in synthesizing nanomaterials, particularly those exhibiting magnetic or catalytic properties. The compound's ability to stabilize nanoparticles may lead to advancements in nanotechnology applications .
Case Studies
Mechanism of Action
The mechanism of action of Sodium 2-methyl-2-morpholin-4-ylpropanoate involves its ability to act as a buffering agent. It helps maintain the pH of solutions by neutralizing acids and bases. The molecular targets and pathways involved include interactions with hydrogen ions and hydroxide ions to stabilize the pH of the medium.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
* Inferred data based on structural analogs.
Functional Group Analysis
- Carboxylate vs. Ester : The sodium carboxylate group in the target compound confers ionic character and water solubility, contrasting with the neutral ethyl esters (e.g., CAS 92001-93-9), which are more lipophilic and suited for organic-phase reactions .
- Sulfonate vs. Carboxylate : Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8) shares ionic properties but features a sulfonate group, which offers stronger acidity and thermal stability compared to carboxylates, making it preferable in industrial polymers .
Molecular Weight and Solubility Trends
- Lower molecular weight compounds (e.g., Sodium 2-methylprop-2-ene-1-sulphonate at 158.15 g/mol) generally exhibit higher solubility in polar solvents, whereas esters like Methyl 5-amino-2-morpholinobenzoate (236.27 g/mol) may require solubilizing agents for biological applications .
Biological Activity
Sodium 2-methyl-2-morpholin-4-ylpropanoate is a compound of interest in various biological and pharmacological studies due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant findings from recent research.
Chemical Structure and Properties
This compound has a molecular formula of C10H19NO3 and a molecular weight of approximately 201.26 g/mol. The compound features a morpholine ring, which contributes to its biological activity by interacting with various biomolecular targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence metabolic pathways. It may act as an enzyme inhibitor or activator , affecting biochemical reactions critical for cellular function. The specific molecular targets include:
- Enzymatic Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic processes, which can lead to altered cellular responses.
- Signal Transduction : It may interact with signaling pathways that regulate cell survival and proliferation, particularly in the context of stress responses.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. This is crucial for protecting cells from oxidative stress, which is implicated in various chronic diseases.
2. Cardioprotective Effects
Studies have demonstrated that compounds related to this compound can provide cardioprotection by modulating nitric oxide (NO) pathways. For instance, H₂S donors, structurally similar to morpholine derivatives, have shown protective effects against myocardial injury by enhancing NO availability and reducing oxidative damage .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound and related compounds:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other morpholine derivatives:
Q & A
Q. What are the optimal methods for synthesizing Sodium 2-methyl-2-morpholin-4-ylpropanoate, and how can its purity be validated?
Methodological Answer:
- Synthesis : Use nucleophilic substitution or condensation reactions involving morpholine and 2-methylpropanoate derivatives. Purify via recrystallization or column chromatography.
- Purity Validation : Employ reversed-phase HPLC with pharmacopeial reference standards (e.g., EP impurities like 2-(4-ethylphenyl)propanoic acid) for comparative retention time analysis . Quantify impurities using UV detection at 210–260 nm. Confirm structural integrity via / NMR, comparing peaks to databases like NIST Chemistry WebBook .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze and spectra to confirm the morpholine ring (δ 2.5–3.5 ppm for N-CH groups) and propanoate backbone (δ 1.2–1.5 ppm for methyl groups). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Mass Spectrometry : Employ high-resolution MS (HRMS) to verify molecular ion ([M+Na]) and fragmentation patterns. Cross-reference with NIST or PubChem data .
Q. How should analytical methods be validated for detecting trace impurities in this compound?
Methodological Answer:
- Follow ICH Q2(R1) guidelines: Validate parameters including accuracy (spiked recovery studies), precision (interday/intraday RSD <2%), and linearity (R >0.995) using EP impurity standards (e.g., 2-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid) . Use LC-MS/MS for low-level impurity quantification (LOQ <0.1%).
Advanced Research Questions
Q. What challenges arise in determining the crystal structure of this compound via X-ray diffraction?
Methodological Answer:
- Ring Puckering : The morpholine ring’s non-planar conformation requires using Cremer-Pople puckering coordinates to model displacement amplitudes (e.g., , ) and phase angles .
- Refinement : Use SHELXL for small-molecule refinement, leveraging constraints for disordered atoms. Validate thermal parameters (B-factors) and residual density maps to address static disorder .
Q. How can contradictions in thermodynamic stability data from different studies be resolved?
Methodological Answer:
Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Perform molecular docking (AutoDock Vina) to assess binding affinities to targets like cytochrome P450. Validate with MD simulations (AMBER or GROMACS) to analyze conformational stability over 100+ ns trajectories. Compare results to structurally similar bioactive compounds (e.g., 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid derivatives) .
Q. How does the morpholine ring’s conformation influence the compound’s chemical reactivity?
Methodological Answer:
Q. What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer:
- Store in airtight containers under nitrogen at –20°C to prevent hygroscopic degradation. Monitor via periodic FT-IR for carbonyl group integrity (1700–1750 cm). Avoid prolonged exposure to light, as photodegradation may generate radicals (validate via ESR spectroscopy) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
